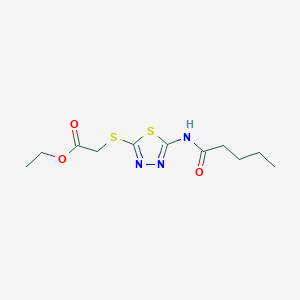

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDCLKCIFQATOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation: Synthesis of 5-Pentanamido-1,3,4-Thiadiazole-2-Thiol

The precursor 5-pentanamido-1,3,4-thiadiazole-2-thiol is synthesized via coupling 5-amino-1,3,4-thiadiazole-2-thiol with pentanoic acid. This reaction utilizes N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in acetonitrile. The mixture is stirred for 24 hours at room temperature to ensure complete amidation. Post-reaction, the solvent is evaporated, and the crude product is purified via liquid-liquid extraction (ethyl acetate/water) and column chromatography (ethyl acetate/petroleum ether).

Key Reaction Parameters:

- Reagents: 5-Amino-1,3,4-thiadiazole-2-thiol, pentanoic acid, EDC, HOBt.

- Solvent: Acetonitrile.

- Time: 24 hours.

- Workup: Ethyl acetate extraction, sodium bicarbonate and sulfuric acid washes.

Alkylation with Ethyl Bromoacetate

The thiol group of 5-pentanamido-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with ethyl bromoacetate in the presence of potassium hydroxide (KOH). The reaction proceeds in ethanol under reflux for 2 hours, yielding the target compound. Acidification with hydrochloric acid (HCl) induces crystallization, and the product is isolated via filtration.

Key Reaction Parameters:

- Reagents: 5-Pentanamido-1,3,4-thiadiazole-2-thiol, ethyl bromoacetate, KOH.

- Solvent: Ethanol.

- Temperature: Reflux (~78°C).

- Time: 2 hours.

- Yield: ~82% (based on analogous reactions).

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol is preferred for the alkylation step due to its ability to dissolve both the thiol intermediate and ethyl bromoacetate while stabilizing the deprotonated thiolate ion. Substituting ethanol with dimethylformamide (DMF) or tetrahydrofuran (THF) reduces yields due to side reactions. Potassium hydroxide outperforms triethylamine as a base in this system, likely due to its stronger deprotonation capacity.

Temperature and Time Dependence

Reflux conditions are critical for achieving high conversion rates. Trials at lower temperatures (50–60°C) resulted in incomplete reactions, while prolonged heating (>3 hours) led to thiadiazole ring degradation.

Characterization and Analytical Data

Purity and Yield Assessment

Column chromatography (ethyl acetate/petroleum ether, 3:7) achieves >95% purity, as confirmed by thin-layer chromatography (TLC). The overall yield from 5-amino-1,3,4-thiadiazole-2-thiol is approximately 65–70%, factoring in losses during purification.

Comparative Analysis with Related Thiadiazole Derivatives

Chemical Reactions Analysis

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific structure and the presence of the thiadiazole ring. Similar compounds include:

2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Used as a glutaminase inhibitor in cancer treatment.

2-amino-5-ethylthio-1,3,4-thiadiazole: Investigated for its corrosion inhibition properties.

These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

This compound is synthesized through a reaction involving 5-pentanamido-1,3,4-thiadiazole-2-thiol and ethyl bromoacetate in the presence of a base like triethylamine. The resulting compound exhibits various chemical properties that are pivotal for its biological applications.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring often exhibit significant antimicrobial activity. This compound has shown promising results in inhibiting the growth of various bacteria and fungi. For instance:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Inhibitory effects on Candida albicans.

The compound's mechanism involves disrupting microbial cell wall synthesis or interfering with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably:

- Cell Lines Tested : The compound has been assessed against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

- Cytotoxicity : The most active derivatives in related studies showed IC50 values as low as 0.034 mmol/L against A549 cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Apoptosis Induction : It can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that can protect normal cells from oxidative stress during chemotherapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiadiazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | Structure | Moderate | Low |

| 2-amino-5-methylthio-1,3,4-thiadiazole | - | Strong | Moderate |

| Bis(2-(5-substituted thiadiazolyl))ethyl sulfide | - | Weak | Strong |

This table highlights that while many thiadiazole derivatives exhibit biological activities, this compound demonstrates a balanced profile with both antimicrobial and anticancer activities.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study involving MCF7 and A549 cell lines demonstrated that compounds similar to Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-ylt)thio)acetate showed significant cytotoxicity and potential for further development as anticancer agents .

- Antimicrobial Testing : Another study reported that a series of thiadiazole compounds exhibited potent antimicrobial effects against multi-drug resistant strains of bacteria .

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate?

- Methodology : The compound is typically synthesized via a two-step procedure: (i) Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core. (ii) Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol is alkylated with ethyl chloroacetate in an alkaline medium (e.g., THF with triethylamine) under reflux conditions. Purification involves recrystallization from acetic acid .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Key Methods :

- 1H NMR : Assigns proton environments (e.g., δ 4.36 ppm for S-CH2, δ 3.86 ppm for CH2COO) .

- IR Spectroscopy : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bonds at ~3300 cm⁻¹) .

- Elemental Analysis : Confirms C, H, N, S composition (e.g., C: 52.15%, N: 18.51%) .

- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .

Q. How is the biological activity of this compound screened in preclinical studies?

- Protocol : Cytotoxicity is assessed via in vitro assays against human cancer cell lines (e.g., A549, HEPG2, MCF7) using MTT or SRB assays. Activity percentages are calculated relative to controls, with IC₅₀ values determined for active derivatives .

Advanced Research Questions

Q. How can researchers optimize alkylation steps to improve yields in synthesis?

- Strategies :

- Variation of Alkylating Agents : Testing ethyl bromoacetate or propyl chloroacetate to enhance reactivity .

- Solvent Optimization : Using DMF or DMSO to improve solubility of intermediates.

- Catalysis : Introducing phase-transfer catalysts (e.g., TBAB) to accelerate reactions .

Q. How should contradictory cytotoxicity data (e.g., low activity in some studies) be interpreted?

- Analysis Framework :

- Structural Comparisons : Evaluate substituent effects (e.g., pentanamido vs. methoxybenzamido groups). shows that minor structural changes (e.g., derivative 45 ) drastically reduce activity .

- Assay Conditions : Control for variables like cell line specificity, incubation time, and compound stability .

- Dose-Response Validation : Repeat experiments with extended concentration ranges to confirm inactivity thresholds .

Q. What strategies are effective in synthesizing and characterizing salts of this compound?

- Approach :

- Inorganic Salts : React with NaOH, KOH, or ZnSO₄ in aqueous medium; characterize via melting point and XRD .

- Organic Salts : Use diethylamine or morpholine in propan-2-ol; confirm by 1H NMR shifts (e.g., δ 9.24–9.19 ppm for NH2 groups) .

- Bioavailability Testing : Assess solubility and stability of salts in simulated physiological buffers .

Q. How can molecular modeling predict the biological potential of derivatives?

- Methodology :

- Docking Studies : Use software (e.g., AutoDock) to simulate interactions with target enzymes (e.g., α-glucosidase, tyrosine kinases). Energy scores (e.g., intermolecular interaction energy) are compared to reference inhibitors .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity data to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.